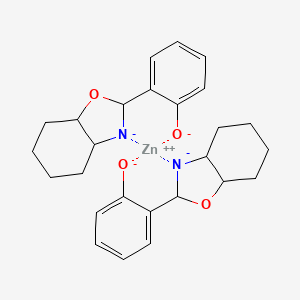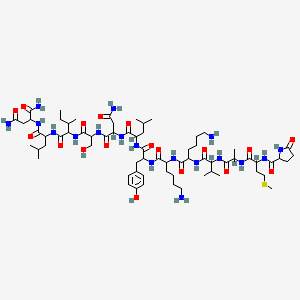
zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate is a complex organozinc compound It is characterized by the presence of a zinc ion coordinated to a phenolate group and a benzoxazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate typically involves the reaction of zinc salts with the corresponding phenolate and benzoxazolyl ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zinc compound. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often facilitated by the addition of a base such as triethylamine to deprotonate the phenol group, allowing it to coordinate with the zinc ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate can undergo various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinone derivatives.
Reduction: The benzoxazolyl moiety can be reduced under specific conditions.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the phenolate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolate group can yield quinone derivatives, while reduction of the benzoxazolyl moiety can produce amine derivatives.
Applications De Recherche Scientifique
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials, including coatings and nanocomposites.
Mécanisme D'action
The mechanism by which zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate exerts its effects involves the coordination of the zinc ion with various molecular targets. The zinc ion can interact with enzymes and proteins, altering their structure and function. This interaction can modulate enzymatic activity and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)phenolate
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-1H-indazol-2-yl)phenolate
Uniqueness
This compound is unique due to its specific coordination environment and the presence of both phenolate and benzoxazolyl ligands. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C26H30N2O4Zn-2 |
|---|---|
Poids moléculaire |
499.9 g/mol |
Nom IUPAC |
zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate |
InChI |
InChI=1S/2C13H16NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1,3,5,7,10,12-13,15H,2,4,6,8H2;/q2*-1;+2/p-2 |
Clé InChI |
WKEQEHGNPCCAQM-UHFFFAOYSA-L |
SMILES canonique |
C1CCC2C(C1)[N-]C(O2)C3=CC=CC=C3[O-].C1CCC2C(C1)[N-]C(O2)C3=CC=CC=C3[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)
![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/no-structure.png)
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)



